Product packaging for Antimony 2-ethylhexanoate(Cat. No.:CAS No. 2155-81-9)

Antimony 2-ethylhexanoate

Cat. No.: B3049686
CAS No.: 2155-81-9
M. Wt: 551.4 g/mol
InChI Key: MCHIUNWYDRZDHI-UHFFFAOYSA-K
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Description

Overview of Organoantimony Compounds in Contemporary Chemical Science

Organoantimony compounds, which feature a chemical bond between carbon and antimony (Sb), are a significant area of study in chemistry. wikipedia.org Antimony can exist in different oxidation states, primarily +3 and +5, which allows for a wide range of chemical structures and reactivity. wikipedia.orgnumberanalytics.com These compounds are notable for their unique biological activity, which makes them valuable in medical and pharmaceutical research. mdpi.com Their structural versatility allows for the fine-tuning of their electronic and steric properties, making them useful in complex organic transformations. mdpi.com

In the realm of chemical synthesis, organoantimony compounds serve as important organic catalysts or ligands. mdpi.com Their use can enhance reaction rates and product yields, which is crucial for both academic and industrial processes. mdpi.com The field of organoantimony chemistry is continually evolving, with ongoing research into new synthetic methods and applications. mdpi.com

Historical Trajectories and Milestones in Antimony-Based Chemistry

The history of antimony dates back to ancient times. The Egyptians used a form of antimony, stibnite (B1171622) (antimony sulfide), as a cosmetic. thoughtco.comrsc.org The name "antimony" is believed to derive from the Greek words 'anti' and 'monos', meaning 'not alone', likely because it is often found with other elements. numberanalytics.comrsc.org

Key milestones in the history of antimony include:

Ancient Use: Utilized in cosmetics and medicines by early civilizations. thoughtco.com

8th Century: Recognized by the "Father of Chemistry," Jabir ibn Hayyan. azom.com

15th Century: Used as a hardening agent in metal type for printing presses. thoughtco.com

17th Century: Added to pewter as a hardening agent. thoughtco.com

1783: Swedish scientist Anton von Swab discovered "native antimony". azom.com

1789: Officially recognized as an element by French chemist Antoine Lavoisier. miningnewsnorth.com

19th Century: Became a strategic war metal due to its use in ammunition. thoughtco.com

Conceptual Frameworks and Theoretical Underpinnings in Organometallic Research

Organometallic chemistry is a broad field that studies compounds containing metal-carbon bonds. bruker.com This area of research is crucial for understanding catalysis, materials science, and more. numberanalytics.com Key theoretical frameworks provide insight into the behavior of these compounds:

Molecular Orbital Theory: This quantum mechanical approach helps to describe the electronic structure and bonding in organometallic compounds. numberanalytics.comnumberanalytics.com It allows researchers to predict the energy barriers and feasibility of various chemical processes. numberanalytics.com

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. numberanalytics.com It is valuable for understanding the energetics of reactions and the role of ligands and metal centers. numberanalytics.comsciltp.com

Fluxionality: This phenomenon is observed in organometallic compounds where molecules undergo rapid rearrangements, resulting in a dynamic exchange of atoms or ligands. numberanalytics.com Factors influencing fluxionality include temperature and the nature of the ligands. numberanalytics.com

These theoretical tools are essential for designing new catalysts and materials with specific properties. sciltp.com

Emergent Research Paradigms and Cross-Disciplinary Relevance of Antimony 2-Ethylhexanoate (B8288628)

Antimony 2-ethylhexanoate, with the chemical formula Sb(C₇H₁₅COO)₃, is an organoantimony compound with growing importance in various fields. vulcanchem.com Its branched alkyl chain enhances its solubility in organic materials, a key property for its applications. vulcanchem.com

Synthesis: Industrial production of this compound primarily uses two methods:

Fusion Process: Antimony trioxide reacts with 2-ethylhexanoic acid. vulcanchem.com

Double Decomposition: Sodium 2-ethylhexanoate reacts with antimony(III) chloride. vulcanchem.com

A more sustainable, solvent-free mechanochemical synthesis route has also been developed recently. vulcanchem.com

Applications in Polymer Chemistry: this compound is a notable catalyst in the production of polyurethanes and polyesters. vulcanchem.comleticiachem.comleticiachem.com It can accelerate the formation of polyurethane by facilitating the reaction between isocyanates and alcohols. vulcanchem.com In some cases, it is used to retard the deactivation of urethane (B1682113) catalysts in storage. google.com

Adhesion Promotion: In rubber formulations, this compound enhances the adhesion of materials like EPDM rubber to steel. vulcanchem.com It is believed to work by forming complexes with the metal surface and modulating the crosslinking of the rubber. vulcanchem.com

Emerging Applications:

Flexible Electronics: Antimony-doped zinc oxide thin films show promise for use in flexible electronics due to their high optical transparency and resistivity. vulcanchem.com

Antimicrobial Coatings: Preliminary studies have shown its potential in creating antimicrobial surfaces on polyurethane materials. vulcanchem.com

Data on this compound:

PropertyValue
Molecular Formula C24H45O6Sb
Molecular Weight 551.37 g/mol
Appearance Light yellow transparent liquid
CAS Number 82113-65-3

Data sourced from multiple references. leticiachem.comalfa-chemistry.com

Comparative Synthesis Data:

Synthesis MethodTemperature (°C)Yield (%)Purity (%)
Fusion1108592
Double Decomposition25–407889

Data sourced from Vulcanchem. vulcanchem.com

Adhesion Performance Comparison:

CompoundPeel Strength (kN/m)
This compound 12.5 ± 0.8
Bismuth neodecanoate9.2 ± 0.6
Zinc octadecanoate8.1 ± 0.5

Data sourced from Vulcanchem. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45O6S B3049686 Antimony 2-ethylhexanoate CAS No. 2155-81-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

antimony(3+);2-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Sb/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIUNWYDRZDHI-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sb+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890555
Record name Antimony 2-ethylhexanoate
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Molecular Weight

551.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-81-9
Record name Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, antimony(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Antimony 2-ethylhexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Antimony tris(2-ethylhexanoate)
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Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis of Antimony 2-Ethylhexanoate (B8288628)

The synthesis of antimony 2-ethylhexanoate, with the chemical formula Sb(C₈H₁₅O₂)₃, can be achieved through several chemical routes. lookchem.com The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Reaction Pathways

Direct reaction pathways typically involve the reaction of an antimony-containing inorganic compound with 2-ethylhexanoic acid. A common precursor for this method is antimony(III) oxide. The reaction involves heating antimony(III) oxide with 2-ethylhexanoic acid, which acts as both a reactant and a solvent. This process drives the formation of the antimony salt and water, with the latter often being removed to push the reaction to completion. The stoichiometry between the antimony oxide and the carboxylic acid is controlled to ensure the formation of the desired tris(2-ethylhexanoate) product.

Another approach involves the electrochemical synthesis where a metal anode, in this case, antimony, is reacted in a mixture containing 2-ethylhexanoic acid, a low-weight aliphatic alcohol, and an electroconductive additive. google.com This method allows for the direct conversion of the metal to its corresponding carboxylate salt.

Ligand Exchange Approaches

Ligand exchange, or metathesis, is a versatile method for synthesizing metal carboxylates. In this approach, a soluble antimony salt, such as antimony(III) chloride or antimony(III) acetate (B1210297), is reacted with a salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate. This reaction results in the precipitation of an inorganic salt (e.g., sodium chloride) and the formation of the desired this compound in the solution.

Alternatively, the exchange can occur directly between an antimony precursor and the free 2-ethylhexanoic acid. This strategy has been developed to displace organic ligands from the surface of nanoparticles, where an antimony salt is used to facilitate the exchange. nih.gov This highlights the utility of ligand exchange reactions in both the synthesis of the compound itself and in its subsequent applications for surface modification of other materials. nih.govista.ac.at

Solvothermal and Hydrothermal Synthetic Routes

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline nanomaterials under controlled temperature and pressure. rsc.orgresearchgate.net While not commonly reported for the direct synthesis of bulk this compound, these methods are extensively used for producing antimony-containing nanoparticles, such as antimony-doped tin oxide (ATO). researchgate.net

In a typical hydrothermal process, antimony precursors (like antimony chloride) are dissolved in water and subjected to high temperatures and pressures in a sealed vessel known as an autoclave. researchgate.net The solvothermal method is analogous but uses an organic solvent instead of water. researchgate.net These conditions facilitate the dissolution and recrystallization of materials, allowing for precise control over particle size, morphology, and crystallinity. researchgate.netresearchgate.net Although direct synthesis of this compound via these routes is not prominent in the literature, the principles could be adapted by using 2-ethylhexanoic acid as a ligand or solvent under solvothermal conditions to produce antimony-based materials.

This compound as a Precursor in Material Fabrication

The properties of this compound, particularly its solubility in organic solvents and its decomposition behavior at elevated temperatures, make it an excellent precursor for fabricating various antimony-containing materials.

Precursor Design for Flame Spray Pyrolysis (FSP) Systems

Flame spray pyrolysis (FSP) is a scalable technique for the rapid, single-step synthesis of metal and metal-oxide nanoparticles. nih.gov The process involves atomizing a liquid precursor solution into a fine spray, which is then ignited in a flame. The high temperatures cause the solvent to combust and the precursor to decompose, leading to the nucleation and growth of nanoparticles. nih.govmdpi.com

This compound is an ideal precursor for FSP due to its good solubility in common organic solvents and its clean decomposition characteristics. When dissolved in a suitable solvent, it can be efficiently atomized to form fine droplets. nih.gov In the flame, the organic ligands are burned off, and the antimony is oxidized to form antimony oxide (Sb₂O₃) nanoparticles. researchgate.net The characteristics of the final nanoparticles, such as size and crystallinity, can be controlled by adjusting FSP parameters like precursor concentration and flame temperature. mdpi.com For instance, cobalt(II)- and bismuth(III)-2-ethylhexanoate have been used in oxygen-lean FSP to produce pure cobalt and bismuth metal nanoparticles. nih.gov

Table 1: Parameters in Flame Spray Pyrolysis Influencing Nanoparticle Properties
ParameterInfluence on Nanoparticle PropertiesExample with this compound
Precursor ConcentrationHigher concentration generally leads to larger particle sizes due to increased mass flow of the metal component. arxiv.orgIncreasing the molarity of Sb(C₈H₁₅O₂)₃ in the solvent can result in larger Sb₂O₃ nanoparticles.
Solvent TypeAffects flame temperature and combustion enthalpy, which influences particle crystallinity and phase. mdpi.comUsing a solvent with a higher heat of combustion can lead to more crystalline Sb₂O₃ particles.
Oxygen-to-Fuel RatioDetermines the oxidative or reducing nature of the flame, controlling the final product (metal vs. metal oxide). nih.govA high oxygen ratio favors Sb₂O₃ formation, while a reducing environment could potentially yield metallic antimony nanoparticles.
Residence Time in FlameLonger residence times can lead to increased particle growth and sintering.Higher gas flow rates reduce residence time, potentially leading to smaller, less agglomerated Sb₂O₃ particles.

Role in Preceramic Polymer Pyrolysis

Preceramic polymers (PCPs) are specialized polymers that can be converted into ceramic materials through pyrolysis, a process of thermal decomposition in an inert atmosphere. nih.gov This method allows for the fabrication of complex ceramic shapes that are difficult to achieve with traditional powder-based methods. researchgate.net

While direct use of this compound as a preceramic polymer is not its primary application, antimony compounds like antimony trioxide are known to play a role in the pyrolysis of polymers, often as flame retardants or as catalysts. ccsenet.org In the context of polymer-derived ceramics (PDCs), this compound could serve as a soluble, easily dispersible source of antimony to create antimony-containing ceramic composites.

By mixing this compound with a suitable preceramic polymer (e.g., a polysiloxane or polycarbosilane), a homogeneous precursor blend can be achieved. During pyrolysis, the preceramic polymer will transform into its ceramic phase (e.g., SiOC or SiC), while the this compound decomposes to form antimony oxide or other antimony phases, which become embedded within the ceramic matrix. researchgate.net This approach allows for the incorporation of antimony as an "active filler," potentially modifying the final ceramic's thermal, electrical, or optical properties. researchgate.net

Mechanisms of Thermal Decomposition for Nanoparticle Formation

The thermal decomposition of this compound in a high-boiling point solvent is a common method for the synthesis of antimony-containing nanoparticles. While the precise mechanism is complex and can be influenced by various factors, a general pathway can be outlined.

Initially, at elevated temperatures, the this compound precursor undergoes thermolysis. This process involves the breaking of the antimony-oxygen bonds in the carboxylate ligands. The decomposition of the organic ligands can proceed through several routes, including decarboxylation and the formation of volatile byproducts such as ketones and alkenes.

The liberated antimony atoms or small antimony-containing clusters then begin to nucleate in the solution. The concentration of the precursor, the reaction temperature, and the heating rate are critical parameters that govern the nucleation and subsequent growth of the nanoparticles. A rapid injection of the precursor into a hot solvent often leads to a burst of nucleation, which is essential for producing monodisperse nanoparticles.

Following nucleation, the nanoparticles grow by the diffusion of antimony species from the solution to the surface of the nuclei. The presence of capping agents, which can be the 2-ethylhexanoate ligands themselves or other added surfactants, plays a crucial role in controlling the growth and preventing aggregation of the nanoparticles. These capping agents dynamically adsorb to and desorb from the nanoparticle surface, moderating the growth rate and influencing the final particle size and shape.

A study on the thermolysis of a related antimony carboxylate, antimony oleate (B1233923), for the synthesis of CoSb₂ nanoparticles provides analogous insights. In that system, the decomposition of the antimony oleate precursor was a key step in the formation of the nanoparticles, with the reaction temperature directly influencing the crystallinity and size of the final product. researchgate.net Higher temperatures generally lead to more crystalline and larger nanoparticles.

Table 1: General Parameters Influencing Thermal Decomposition

ParameterEffect on Nanoparticle Formation
Temperature Higher temperatures promote faster decomposition and can lead to larger, more crystalline nanoparticles.
Heating Rate A rapid heating rate can induce a burst of nucleation, favoring the formation of smaller, more uniform nanoparticles.
Precursor Concentration Higher concentrations can lead to a higher density of nuclei and potentially smaller nanoparticles, but can also increase the risk of aggregation.
Solvent The boiling point and coordinating ability of the solvent affect the reaction temperature and the stability of the precursor and nanoparticles.
Capping Agents Control particle growth, prevent aggregation, and influence the final morphology and dispersibility of the nanoparticles.

Integration into Sol-Gel Processes

This compound can also be utilized as a precursor in sol-gel synthesis, a wet-chemical technique widely used for the fabrication of metal oxides. bris.ac.uk In a typical sol-gel process involving this precursor, this compound is first dissolved in a suitable organic solvent. The sol-gel process then proceeds through two main reactions: hydrolysis and condensation.

Hydrolysis: The antimony-carboxylate bonds are susceptible to hydrolysis upon the addition of water, often in the presence of an acid or base catalyst. This reaction results in the formation of antimony-hydroxide species and the release of 2-ethylhexanoic acid.

Sb(O₂CCH(C₂H₅)C₄H₉)₃ + 3H₂O → Sb(OH)₃ + 3HO₂CCH(C₂H₅)C₄H₉

Condensation: The newly formed antimony-hydroxide species then undergo condensation reactions, forming Sb-O-Sb bridges and eliminating water molecules. This polycondensation process leads to the formation of a three-dimensional network, resulting in a gel.

2Sb(OH)₃ → (HO)₂Sb-O-Sb(OH)₂ + H₂O

The properties of the final gel, such as porosity and density, are highly dependent on the reaction conditions, including the water-to-precursor ratio, the pH of the solution, and the reaction temperature. After the gel is formed, it is typically aged and then dried to remove the solvent and byproducts. A final calcination step at elevated temperatures is often required to remove residual organic components and to crystallize the antimony oxide material.

While specific studies on the sol-gel synthesis using this compound are not widely available, the general principles of using metal carboxylates in sol-gel processes are well-established. researchgate.net The carboxylate ligand can influence the hydrolysis and condensation rates, thereby affecting the structure of the resulting gel and the properties of the final material.

Influence of Synthetic Conditions on Product Morphology and Purity

The morphology (shape and size) and purity of the antimony-containing nanoparticles synthesized from this compound are strongly influenced by the synthetic conditions. By carefully controlling these parameters, it is possible to tailor the properties of the final product for specific applications.

Temperature and Reaction Time: As mentioned in the context of thermal decomposition, higher reaction temperatures generally favor the formation of larger and more crystalline nanoparticles. Similarly, longer reaction times can lead to particle growth through Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, resulting in a broader size distribution.

Role of Capping Agents: The choice and concentration of capping agents are critical for controlling the morphology. The 2-ethylhexanoate ligands themselves can act as capping agents, but often other surfactants with different binding affinities and chain lengths are added to the reaction mixture. For instance, long-chain amines or carboxylic acids can selectively bind to certain crystallographic facets of the growing nanoparticles, directing their growth into specific shapes such as nanorods, nanocubes, or nanowires.

Precursor Concentration: The initial concentration of this compound can affect the nucleation and growth kinetics. A higher precursor concentration can lead to a higher supersaturation, resulting in a larger number of nuclei and consequently smaller nanoparticles. However, excessively high concentrations can also lead to uncontrolled growth and aggregation.

Purity Considerations: The purity of the final product is dependent on the completeness of the decomposition of the organic ligands and the effective removal of any byproducts. Post-synthesis purification steps, such as washing with appropriate solvents and centrifugation, are often necessary to remove residual organic matter and unreacted precursors. The choice of solvent for washing is crucial to ensure the removal of impurities without causing aggregation or dissolution of the nanoparticles.

Table 2: Influence of Synthetic Conditions on Nanoparticle Characteristics

Synthetic ConditionEffect on MorphologyEffect on Purity
Temperature Higher temperature can lead to larger, more crystalline particles.Can promote more complete decomposition of organic precursors, potentially increasing purity.
Reaction Time Longer time can lead to particle growth and Ostwald ripening, affecting size and uniformity.May allow for more complete removal of volatile byproducts.
Capping Agents Strongly influences shape (e.g., spheres, rods, cubes) and size by controlling growth rates on different crystal facets.Can be a source of impurities if not effectively removed after synthesis.
Precursor Concentration Affects nucleation density and final particle size.Higher concentrations may require more rigorous purification to remove unreacted precursor.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Ligand Environment Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the 2-ethylhexanoate (B8288628) ligand around the antimony center. The vibrational modes of the carboxylate group are particularly sensitive to the nature of the metal-oxygen bond.

FT-IR spectroscopy is instrumental in characterizing metal carboxylates by analyzing the vibrational frequencies of the carboxylate (COO) group. The key diagnostic bands are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bridging).

For metal 2-ethylhexanoates, characteristic IR absorption bands are observed. In a study of various transition metal 2-ethylhexanoate complexes, specific regions for C-H and C-O vibrational modes were identified. researchgate.net The analysis of related metal carboxylates, such as tin(II) 2-ethylhexanoate, offers a valuable comparison for interpreting the spectrum of antimony 2-ethylhexanoate. nih.gov The spectrum of tin(II) 2-ethylhexanoate shows characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong band for the asymmetric COO⁻ stretch. nih.gov For sodium 2-ethylhexanoate, which is considered to have ionic character, the asymmetric and symmetric carboxylate stretching modes are found at 1550 cm⁻¹ and 1415 cm⁻¹, respectively. uwaterloo.ca

The FT-IR spectrum of this compound is expected to exhibit strong absorptions corresponding to the alkyl C-H stretches and the carboxylate group vibrations. The presence of any free 2-ethylhexanoic acid, a common impurity, can be identified by a characteristic broad O-H stretching band (2500-3300 cm⁻¹) and a C=O stretching band around 1710 cm⁻¹. nih.gov The coordination of the carboxylate to the antimony center results in a shift of the asymmetric and symmetric COO⁻ stretching bands. The exact positions of these bands would depend on the specific coordination geometry (bidentate, monodentate, or bridging) adopted by the ligands around the antimony atom. uwaterloo.ca

Table 1: Representative FT-IR Vibrational Assignments for Metal 2-Ethylhexanoates

Wavenumber (cm⁻¹)AssignmentReference Compound(s)
2959 - 2866C-H asymmetric and symmetric stretchingTin(II) 2-ethylhexanoate
~1710C=O stretch of free carboxylic acidTin(II) 2-ethylhexanoate
~1550Asymmetric COO⁻ stretching (νₐₛ)Sodium 2-ethylhexanoate
~1538Coordinated COO⁻ stretchingTin(II) 2-ethylhexanoate
~1460δ(CH₂) bendingSodium 2-ethylhexanoate
~1415Symmetric COO⁻ stretching (νₛ)Sodium 2-ethylhexanoate

This table is a composite based on data from analogous compounds and general knowledge of metal carboxylate spectroscopy. The exact peak positions for this compound may vary.

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations that are often strong in Raman spectra. It is a valuable technique for studying the structure of organometallic compounds. nih.govacs.org The Raman spectrum of this compound would be expected to show characteristic bands for the C-C and C-H vibrations of the ethylhexanoate ligand, as well as vibrations involving the Sb-O bonds.

In studies of organometallic carboxylates, Raman bands associated with the carboxylate group have been identified. For instance, in some carboxylate systems, bands around 1547 and 1588 cm⁻¹ are characteristic of the carboxylate group. researchgate.net The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing vibrations associated with the metal-ligand bonds, in this case, the Sb-O stretches.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
2800 - 3000C-H stretching vibrations
~1450CH₂/CH₃ deformation modes
~1140C-O stretching / CH₂ rocking vibrations
Below 400Sb-O stretching and bending vibrations

This table is based on general spectral regions for organometallic carboxylates; specific values for this compound are not widely reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of compounds in solution and the solid state. For this compound, ¹H and ¹³C NMR provide information on the organic ligand, while solid-state NMR can offer insights into the local environment of the antimony nucleus.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the various protons of the 2-ethylhexanoate ligand. The chemical shifts of these protons will be influenced by the coordination to the antimony center. In general, the signals for the alkyl protons (CH₃ and CH₂) will appear in the upfield region of the spectrum. The methine proton (CH) adjacent to the carboxylate group is expected to be the most downfield of the alkyl protons due to the deshielding effect of the COO group.

For comparison, the ¹H NMR spectrum of ethyl 2-ethylhexanoate shows a complex multiplet for the methine proton around 2.25 ppm. chemicalbook.com In organoantimony compounds, the ligand protons' chemical shifts can provide information about the solution structure and dynamic processes. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH (methine)2.0 - 2.5Multiplet
CH₂ (methylene)1.2 - 1.7Multiplet
CH₃ (methyl)0.8 - 1.0Multiplet

This table provides estimated chemical shift ranges based on analogous compounds. The exact values will depend on the solvent and the specific structure of the complex.

¹³C NMR spectroscopy provides a direct probe of the carbon skeleton of the 2-ethylhexanoate ligand. Each non-equivalent carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically appearing in the range of 170-190 ppm for metal carboxylates. The chemical shifts of the other carbon atoms in the alkyl chain will be in the upfield region.

The ¹³C NMR spectrum of methyl 2-ethylhexanoate, a related ester, shows the carbonyl carbon at approximately 177 ppm. chemicalbook.com The chemical shifts for the alkyl carbons range from approximately 11 to 47 ppm. chemicalbook.com The coordination to antimony is expected to induce shifts in these signals, reflecting the electronic environment around each carbon atom. Low solubility can sometimes hinder the acquisition of high-resolution ¹³C NMR spectra for some organoantimony complexes. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxylate)175 - 185
CH (methine)45 - 55
CH₂ (methylene)20 - 40
CH₃ (methyl)10 - 15

This table provides estimated chemical shift ranges based on analogous compounds and general trends in ¹³C NMR of metal carboxylates. libretexts.orglibretexts.org The exact values will depend on the solvent and the specific structure of the complex.

Solid-state NMR (SS-NMR) is a powerful technique for characterizing the structure of solid materials, including organometallic compounds. For this compound, SS-NMR could provide information that is not accessible from solution NMR, such as details about polymorphism, the presence of different coordination environments in the solid state, and direct probing of the antimony nucleus.

Furthermore, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) SS-NMR could be used to obtain high-resolution spectra of the carbon atoms in the solid state, providing insights into the packing and conformation of the 2-ethylhexanoate ligands.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing antimony-containing compounds, XPS is particularly useful for determining the oxidation state of antimony, which can exist in several states, primarily Sb(III) and Sb(V).

In studies of materials synthesized using this compound as a precursor, such as antimony-doped tin oxide (ATO) nanoparticles, XPS is crucial for elucidating the ratio of Sb³⁺ to Sb⁵⁺ ions. rsc.org This ratio directly influences the material's properties, for instance, the near-infrared (NIR) shielding performance in ATO nanoparticles is enhanced by a higher concentration of Sb⁵⁺ ions which increases the free electron concentration and localized surface plasmon resonance (LSPR) effect. rsc.org The binding energies of the Sb 3d core levels are analyzed to distinguish between the different oxidation states. For example, the Sb 3d₅/₂ peak for Sb₂O₃ and Sb₂O₅ have distinct binding energies, allowing for their identification and quantification. chalcogen.roamazonaws.com

Table 1: XPS Analysis of Antimony Oxidation States

Material/StudyAntimony SpeciesKey Findings
Antimony-doped tin oxide (ATO) nanoparticlesSb³⁺ and Sb⁵⁺The ratio of Sb⁵⁺/Sb³⁺ is critical for NIR shielding performance. rsc.org
Air-exposed Cux(Ge₂₈Sb₁₂Se₆₀)₁-x thin filmsSb(V) as Sb₂O₅XPS confirmed the formation of Sb₂O₅ on the surface after air exposure. chalcogen.ro
Antimony reacting with magnetiteSb(III)Sb(V) is reduced to Sb(III) at the magnetite surface. amazonaws.com

This table summarizes findings from various studies where XPS was used to determine the oxidation state of antimony in different materials.

Electron Microscopy for Morphological and Nanostructural Studies

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials derived from this compound.

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. nottingham.ac.uk In the context of this compound applications, TEM is used to characterize the size, shape, and distribution of nanoparticles synthesized using this precursor. For instance, in the synthesis of silicon oxycarbide-antimony (SiOC/Sb) nanocomposites, TEM images revealed that the antimony nanoparticles were in the size range of 5–40 nm. ethz.chrsc.org Similarly, TEM has been employed to study the morphology of antimony-doped tin oxide nanoparticles and electrodeposited antimony nanowires, confirming their dimensions and crystalline quality. rsc.orgresearchgate.net High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of the synthesized nanoparticles. seoultech.ac.kr

Table 2: TEM Analysis of Nanostructures from this compound Precursors

MaterialNanostructure ObservedSize Range
Silicon oxycarbide-antimony (SiOC/Sb) nanocompositesAntimony nanoparticles5–40 nm ethz.chrsc.org
Antimony-doped tin oxide (ATO) nanoparticlesATO nanoparticles5 to 35 nm rsc.org
Electrodeposited antimony nanowiresAntimony nanowiresDiameters from 20 to 90 nm researchgate.net
Tin (Sn) nanoparticlesCrystalline Sn nanoparticles4 to 12 nm seoultech.ac.kr

This table showcases the application of TEM in characterizing the size and morphology of various nanostructures synthesized using antimony-containing precursors.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a powerful non-destructive technique for identifying the crystalline phases of a material. nasa.govugm.ac.id The diffraction pattern is unique to each crystalline material, acting as a "fingerprint." In the context of this compound, XRD is used to confirm the crystalline structure of the final products synthesized from this precursor. For example, in the synthesis of SiOC/Sb nanocomposites, powder XRD confirmed the formation of a rhombohedral Sb structure. ethz.ch Similarly, XRD patterns are used to identify the cassiterite structure of antimony-doped tin oxide nanoparticles and to study the crystal structure of materials like bismuth titanate thin films prepared from organometallic precursors. rsc.orgvt.edu

Table 3: Crystalline Phase Identification by XRD

MaterialPrecursor(s)Crystalline Phase Identified
Silicon oxycarbide-antimony (SiOC/Sb) nanocompositesThis compound, polymethylhydrosiloxaneRhombohedral Antimony ethz.ch
Antimony-doped tin oxide (ATO) nanoparticlesTin(II) 2-ethylhexanoate, Antimony(III) ethoxideCassiterite SnO₂ rsc.org
Bismuth titanate thin filmsBismuth 2-ethylhexanoate, titanium isopropoxideWell-crystallized phase vt.edu
AntimoneneBulk antimony crystalsβ-phase antimonene researchgate.net

This table illustrates the use of XRD in identifying the crystalline phases of materials synthesized from various precursors, including those related to this compound.

Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and structure of molecules. In polymer chemistry, mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-ToF), is used for the analysis of oligomers and polymer end-groups.

While direct mass spectrometry studies on this compound itself are not extensively reported in the provided context, the analysis of related metal 2-ethylhexanoates shows they can be complex mixtures of metal ion clusters. researchgate.net For polymers synthesized using tin(II) 2-ethylhexanoate, a related compound, as a catalyst, MALDI-ToF mass spectrometry has been used to analyze the resulting oligomers and identify their end-groups. rsc.org This type of analysis is crucial for understanding the polymerization mechanism.

Chromatography-Coupled Elemental Detection for Speciation and Quantification

The coupling of chromatographic techniques with elemental detectors, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), provides a powerful method for the speciation and quantification of elements. researchgate.net This is particularly important for antimony, as its toxicity and environmental behavior depend on its chemical form (speciation). mdpi.com

High-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) is a common method for separating and quantifying different antimony species, such as Sb(III) and Sb(V). nih.govnih.gov This technique has been applied to analyze antimony species in various environmental and biological samples. While direct analysis of this compound using this method is not detailed, the technique is fundamental for studying the fate of antimony from such compounds in various systems. The development of non-chromatographic methods, such as those using multisyringe flow injection analysis (MSFIA) coupled with HG-ICP-MS, also offers fast and sensitive antimony speciation. mdpi.com

Catalytic Activity and Reaction Mechanisms

Catalytic Applications in Polymerization

The primary catalytic application of antimony 2-ethylhexanoate (B8288628) and related antimony compounds is in the synthesis of polyesters through various polymerization techniques.

Antimony compounds are highly effective catalysts for polycondensation reactions, where monomers join together with the elimination of a small molecule, such as water or methanol. libretexts.org Antimony(III) compounds, including the trioxide, acetate (B1210297), and glycolate (B3277807) derivatives, are widely recognized for their high catalytic activity in these processes. alfachemic.com

Antimony-based catalysts are considered among the most efficient for the polycondensation stage of Poly(ethylene terephthalate) (PET) synthesis from bis(hydroxyethyl)terephthalate (BHET). acs.org While antimony trioxide (Sb₂O₃) is the most common catalyst used commercially for this purpose, other antimony compounds, including antimony acetate and antimony 2-ethylhexanoate (also known as antimony octoate), are also utilized. acs.orgnihonseiko.co.jpgoogle.com The reaction is typically carried out at high temperatures, around 260°C, and under low pressure. libretexts.org The antimony catalyst facilitates the ester interchange reactions between the hydroxyl end groups of the growing polymer chains, leading to an increase in molecular weight and the release of ethylene (B1197577) glycol. libretexts.orgresearchgate.net However, the use of antimony trioxide can have drawbacks, such as the formation of acetaldehyde (B116499) and the deposition of elemental antimony, which can discolor the polymer. acs.org This has led to the exploration of other antimony compounds as more efficient alternatives. acs.org

The catalytic role of this compound extends to general polyesterification processes beyond PET synthesis. acs.org Antimony compounds are effective in promoting the formation of ester linkages between dicarboxylic acids (or their esters) and diols. alfachemic.com For instance, antimony compounds have been used as catalysts for producing polyesters from ethane (B1197151) diol and adipic or sebacic acid. researchgate.net this compound, specifically, has been employed as a catalyst in the production of polyester-polyurethane polymers, where it catalyzes the reaction between carboxyl groups and hydroxyl groups to form ester linkages. google.com The high activity, low tendency for side reactions, and the quality of the resulting polymers make antimony compounds valuable catalysts in the broader polyester (B1180765) industry. alfachemic.com

Metal 2-ethylhexanoates are a significant class of catalysts for ring-opening polymerization (ROP), a process used to produce a variety of polymers, particularly biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netatamanchemicals.com Tin(II) 2-ethylhexanoate is one of the most frequently used and extensively studied catalysts for the ROP of lactones and lactides. researchgate.netacs.org

The general mechanism for ROP catalyzed by metal 2-ethylhexanoates is a coordination-insertion mechanism. researchgate.net This process typically requires an initiator, often an alcohol, to begin the polymerization. researchgate.net Depending on the specific catalyst and reaction conditions, several mechanisms have been proposed. researchgate.net The versatility of metal 2-ethylhexanoates allows for the synthesis of high-molecular-weight polyesters with low polydispersity under mild conditions. researchgate.net While tin(II) 2-ethylhexanoate is the most prominent, other metal 2-ethylhexanoates, including those of zinc, bismuth, and iron, have also been investigated as ROP catalysts. researchgate.netresearchgate.net Antimony(III) 2-ethylhexanoate has also been reported as an initiator for the ring-opening polymerization of lactide. scispace.com

Polycondensation: In the antimony-catalyzed polycondensation of PET, a proposed mechanism involves the activation of the hydroxyl end-groups through coordination with an antimony alkoxide. researchgate.net The mechanism suggests that activation occurs via the formation of a chelate ligand on the antimony atom, which includes the hydroxyl end group and the alcoholic oxygen of the ester from the same end group. researchgate.net The rate-determining step in this reaction is believed to be the coordination of a second polymer chain end to the antimony center. researchgate.net The high selectivity of antimony catalysts is attributed to their relatively low Lewis acidity. researchgate.net

Ring-Opening Polymerization (ROP): For ROP catalyzed by metal 2-ethylhexanoates, such as the well-studied tin(II) 2-ethylhexanoate, the initiation and propagation steps are generally described by a coordination-insertion mechanism. researchgate.netresearchgate.net Two primary pathways have been proposed for this mechanism:

One proposed mechanism involves the coordination of both the monomer and an alcohol co-initiator to the metal center. researchgate.net

Another pathway suggests that the metal 2-ethylhexanoate is first converted into a metal alkoxide, which then complexes with and ring-opens the monomer. researchgate.netacs.org Direct observation of tin alkoxide species by MALDI-TOF spectroscopy supports this second mechanism for both lactide and ε-caprolactone polymerization. researchgate.net

Propagation proceeds by the insertion of the monomer into the metal-alkoxide bond of the growing polymer chain. researchgate.netacs.org

The catalytic efficiency of antimony carboxylates has been compared with that of other metal carboxylates in various polymerization reactions.

In a study on the synthesis of poly(ethylene furanoate), another polyester, antimony trioxide (Sb₂O₃) was found to have a higher catalytic activity compared to antimony acetate, resulting in a polymer with a higher molecular weight under the same conditions. rsc.org

When comparing different metal ions for the polymerization of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), the order of decreasing catalytic influence was found to be: Ti > Sn > Mn > Zn > Pb. researchgate.net This indicates that titanium and tin-based catalysts are more active than antimony compounds in this specific reaction. researchgate.net

In the context of ring-opening polymerization of L-lactide, a comparative study of indium, tin, and antimony catalysts revealed that tin-based catalysts generally exhibit the best performance in terms of conversion efficiency under both bulk and solvent conditions. rsc.org Another study found tin(II) 2-ethylhexanoate to be a more active catalyst than bismuth(III) n-hexanoate. capes.gov.br However, alkali metal carboxylates have also emerged as efficient and simple catalysts for the ROP of cyclic esters, offering an alternative to conventional metal-based catalysts. researchgate.netacs.org

The choice of catalyst often involves a trade-off between activity, cost, and potential side reactions or toxicity. For instance, while titanium-based catalysts can be highly active, they may lead to more significant discoloration of the final polymer compared to other catalysts. rsc.org

Table of Catalytic Efficiency in Polymerization

Catalyst System Polymerization Type Relative Efficiency Reference
Sb₂O₃ vs. Sb(CH₃COO)₃ Poly(ethylene furanoate) Polycondensation Sb₂O₃ > Sb(CH₃COO)₃ rsc.org
Various Metal Ions BHET Polycondensation Ti > Sn > Mn > Zn > Pb researchgate.net
In, Sn, and Sb Catalysts L-lactide ROP Sn > In, Sb rsc.org

Polycondensation Reactions

This compound as a Lewis Acid Catalyst

This compound, also known as antimony(III) 2-ethylhexanoate, functions as a Lewis acid catalyst in various chemical reactions. researchgate.net The Lewis acidity arises from the coordinatively unsaturated nature of the antimony(III) center in the molecule. researchgate.net The antimony atom possesses vacant orbitals, enabling it to accept electron pairs from other molecules, or Lewis bases. This interaction is fundamental to its catalytic function. The Sb³⁺ ion, in particular, is noted for enhancing the Lewis acidity of the compound.

This catalytic behavior is a common feature among metal alkanoates, where the metal center acts as the site for Lewis acid activity. researchgate.net In the case of this compound, the antimony center can coordinate with reactants, thereby activating them for subsequent chemical transformation. This activation often involves the stabilization of transition states, which can lead to increased reaction rates and, in some cases, enhanced selectivity. While other metal 2-ethylhexanoates, such as those of tin, are also recognized for their Lewis acidic properties in promoting reactions like esterification and transesterification, this compound provides a similar function, particularly in polymerization reactions. researchgate.netatamanchemicals.com

Mechanisms of Coordination and Activation in Organic Transformations

The catalytic activity of this compound is intrinsically linked to its ability to coordinate with and activate substrate molecules. A primary example of this is its role in the polycondensation of polyesters like polyethylene (B3416737) terephthalate (PET). researchgate.netontosight.ai In these reactions, the mechanism involves the coordination of the antimony compound with the hydroxyl end-groups of the polymer chains. researchgate.net

Initially, the this compound, which is soluble in the reaction medium, often reacts with a component of the reaction mixture, such as ethylene glycol in PET synthesis, to form an antimony alkoxide or a glycolate complex. This species is considered the pre-catalyst. The active catalytic cycle then proceeds through the following general steps:

Coordination: The antimony center of the catalyst coordinates with the oxygen atom of a hydroxyl group on a polymer chain. This coordination increases the nucleophilicity of the oxygen atom.

Activation: By withdrawing electron density, the antimony catalyst makes the hydroxyl proton more acidic and facilitates its removal, effectively activating the hydroxyl group for nucleophilic attack.

Nucleophilic Attack: The activated hydroxyl group then attacks an ester linkage, leading to a transesterification reaction that extends the polymer chain.

Catalyst Regeneration: After the reaction, the antimony catalyst is released and can participate in further catalytic cycles.

This coordination mechanism not only facilitates the desired reaction but also stabilizes the reaction intermediates. The ability of antimony to coordinate with specific functional groups has also been demonstrated in the development of fluorescent probes, where the coordination between antimony and an iminophenol (IPH) group is the basis for its detection mechanism. researchgate.net

Kinetic Studies of Catalyzed Reactions

Kinetic studies of reactions catalyzed by antimony compounds provide quantitative insight into their efficiency and the factors that influence reaction rates.

The rate of reactions catalyzed by antimony compounds is highly dependent on catalyst concentration and temperature. In studies of PET polycondensation using antimony catalysts, the reaction kinetics have been determined under various conditions. For instance, in a study using a related antimony catalyst, it was found that at low catalyst concentrations (up to 2.5 x 10⁻⁴ mol per mol of monomer), the reaction follows second-order kinetics at temperatures ranging from 270°C to 290°C. researchgate.net

However, at higher catalyst concentrations (3.0-3.5 x 10⁻⁴ mol/mol), the reaction order was observed to change at higher temperatures (285°C and 290°C), which was attributed to the onset of degradation reactions. researchgate.net The reaction rate constants become practically significant at 280°C with higher catalyst concentrations and at 285-290°C with lower catalyst concentrations. researchgate.net

Kinetic Parameters for Antimony-Catalyzed PET Polycondensation researchgate.net
Catalyst Concentration (mol/mol monomer)Temperature Range (°C)Observed Reaction OrderNotes
≤ 2.5 x 10⁻⁴270 - 290SecondStable reaction kinetics.
3.0 - 3.5 x 10⁻⁴270 - 280Second-
3.0 - 3.5 x 10⁻⁴285 - 290Changes from SecondDestruction reactions become significant.

A key measure of a catalyst's effectiveness is its ability to lower the activation energy of a reaction. Studies on polycondensation reactions have demonstrated that antimony catalysts significantly reduce the energy barrier for the process. For the polycondensation of PET, the activation energy for the reaction catalyzed by antimony trioxide was determined to be 14 kcal/mol. researchgate.net This is substantially lower than the activation energy for the uncatalyzed reaction, which is 45 kcal/mol. researchgate.net This significant reduction in activation energy explains the dramatic increase in reaction rate observed when using antimony catalysts.

Furthermore, the diffusion of antimony species itself has been a subject of kinetic investigation, particularly concerning its migration from PET materials. The activation energy for the diffusion of antimony species from PET bottle walls was calculated to be 189 kJ/mol. researchgate.net

Activation Energy Data for Antimony-Related Processes researchgate.net
ProcessCatalyst/SpeciesActivation Energy (kcal/mol)Activation Energy (kJ/mol)
PET Polycondensation (Catalyzed)Antimony Trioxide14~58.6
PET Polycondensation (Uncatalyzed)None45~188.3
Diffusion from PETAntimony Species~45.2189

Applications in Advanced Materials Science and Engineering

Optoelectronic and Coating Materials

In the realm of optoelectronics, antimony 2-ethylhexanoate (B8288628) is instrumental in the synthesis of functional nanoparticles, particularly Antimony-Doped Tin Oxide (ATO), which exhibits valuable optical properties for specialized coatings.

Antimony-Doped Tin Oxide (ATO) Nanoparticles for Optical Shielding

Antimony-doped tin oxide (ATO) nanoparticles are renowned for their ability to block near-infrared (NIR) radiation while maintaining transparency to visible light, a property essential for energy-efficient "smart glass" technologies. atamanchemicals.com The synthesis of these nanoparticles often employs a flame spray pyrolysis (FSP) method, where organometallic precursors are combusted to form the desired metal oxide nanoparticles. atamanchemicals.com

In this process, tin(II) 2-ethylhexanoate is a commonly used precursor for the tin oxide host matrix, and an antimony precursor, such as antimony(III) ethoxide, is used as the doping agent. atamanchemicals.com The precursors are dissolved in a solvent like xylene and sprayed into a flame, where they decompose and oxidize to form Sb-doped SnO₂ nanoparticles. atamanchemicals.com The effective incorporation of antimony into the tin oxide crystal lattice is crucial for achieving the desired NIR-shielding performance. atamanchemicals.com Research has shown that a specific doping concentration, often around 10 atomic percent Sb, is optimal for balancing NIR shielding with high visible light transmittance. atamanchemicals.com

Surface Plasmon Resonance (LSPR) Modulation in ATO

The near-infrared shielding capability of Antimony-Doped Tin Oxide (ATO) nanoparticles stems from a phenomenon known as localized surface plasmon resonance (LSPR). atamanchemicals.com LSPR is the collective oscillation of free charge carriers (electrons) in the nanoparticles, which resonates with the frequency of incident NIR light, leading to strong absorption and scattering of this radiation. atamanchemicals.com

The introduction of antimony into the tin oxide (SnO₂) lattice is the key to generating these free electrons. When antimony atoms in the +5 oxidation state (Sb⁵⁺) substitute for tin atoms (Sn⁴⁺) in the crystal lattice, each Sb⁵⁺ ion contributes a free electron to the conduction band. atamanchemicals.com This process, known as n-type doping, increases the concentration of free charge carriers in the material. The concentration and mobility of these electrons directly influence the intensity and wavelength of the LSPR peak.

The ratio of antimony ions in the +5 state versus the +3 state (Sb⁵⁺/Sb³⁺) is a critical factor; Sb⁵⁺ ions act as electron donors, enhancing the LSPR effect, while Sb³⁺ ions can act as electron acceptors, which does not contribute to the desired effect. atamanchemicals.com By carefully controlling the synthesis conditions and precursor chemistry, including the use of compounds like antimony 2-ethylhexanoate and its tin counterpart, researchers can modulate the LSPR effect to optimize the optical performance of ATO nanoparticles for shielding applications. atamanchemicals.com

Energy Storage Device Components

This compound is a key precursor in developing advanced anode materials for next-generation lithium-ion batteries, offering a pathway to higher energy densities and improved performance.

Anode Materials for Li-ion Batteries (e.g., SiOC/Sb Nanocomposites)

Antimony (Sb) is a promising anode material for lithium-ion batteries due to its high theoretical capacity. However, it suffers from large volume changes during the alloying/dealloying process with lithium, which can lead to particle pulverization and rapid capacity fade. A successful strategy to mitigate this issue is to embed antimony nanoparticles within a stable, electrochemically active matrix like silicon oxycarbide (SiOC).

Researchers have successfully synthesized SiOC/Sb nanocomposites using this compound (often abbreviated as Sb(Oct)₃) as the antimony source. leticiachem.com The synthesis involves the pyrolysis of a preceramic polymer created through the gelation of Sb(Oct)₃ with a modified polysiloxane. leticiachem.com This method ensures an intimate blending of the precursors, resulting in the homogeneous distribution of antimony nanoparticles (ranging from 5–40 nm in size) within the SiOC matrix after pyrolysis. leticiachem.comgoogle.com

Table 1: Electrochemical Performance of SiOC/Sb Nanocomposite Anodes

Current Density (mA g⁻¹)Charge Storage Capacity (mAh g⁻¹)Capacity Retention
74.4703100%
223254978%

This table presents data on the performance of SiOC/Sb nanocomposite anodes synthesized using this compound. The data highlights the material's ability to maintain a significant portion of its capacity even at very high charge/discharge rates. leticiachem.com

Anode Materials for K-ion Batteries (e.g., Sb in N-doped Carbon Frameworks)

While antimony and nitrogen-doped carbon frameworks are actively researched as promising anode materials for potassium-ion batteries, scientific literature has not documented the use of this compound as a precursor for these specific applications. rsc.orgresearchgate.netrsc.orgnih.gov Current synthesis methods for these K-ion battery anodes typically utilize other antimony sources, such as antimony oxides or metallic antimony powders. rsc.orgresearchgate.net

Polymer Science and Engineering

This compound, also known as antimony isooctoate, is a versatile additive in polymer science, functioning as both a catalyst and a heat stabilizer to enhance the properties and durability of various polymer systems. newtopchem.com

As a catalyst, it is particularly effective in the production of polyurethane (PUR) foams. google.comnewtopchem.com It accelerates the urethane-forming reaction between polyols and isocyanates. google.com Furthermore, it has been shown to act as a stabilizer in PUR formulations that use aromatic polyester (B1180765) polyols, retarding the deactivation of the primary amine catalysts during storage and ensuring consistent foam production. google.com Its use can lead to significant improvements in the mechanical properties of the final polymer. For instance, the addition of small amounts of antimony isooctoate to polyurethane foam has been demonstrated to increase tensile strength while maintaining flexibility. newtopchem.com

In addition to its catalytic role, this compound serves as a heat stabilizer, notably for polyvinyl chloride (PVC). newtopchem.com Heat stabilizers are crucial for preventing the thermal degradation of PVC during high-temperature processing and throughout the service life of the product. This compound helps to maintain the mechanical integrity and color stability of PVC films exposed to elevated temperatures. newtopchem.com Metal 2-ethylhexanoates are also generally recognized as catalysts for the ring-opening polymerization of cyclic esters, a fundamental process for producing biodegradable polyesters like polylactide (PLA). researchgate.net

Table 2: Effect of Antimony Isooctoate on Polymer Mechanical Properties

Polymer SystemProperty EnhancedObservation
Polyurethane FoamTensile StrengthAn 18% increase with the addition of 0.3% wt. of the compound. newtopchem.com
Thermoplastic PolyurethanesHardnessAn increase of 7–10 points on the Shore hardness scale. newtopchem.com
PVC FilmThermal StabilityRetained 95% of initial integrity after 72 hours at 120°C. newtopchem.com

This table summarizes the reported improvements in the mechanical and thermal properties of polymers when this compound (isooctoate) is used as an additive. newtopchem.com

Cross-linking and Curing Agents for Polymeric Networks

This compound primarily functions as a catalyst to facilitate cross-linking and curing in polymeric systems, rather than acting as a direct cross-linking agent itself. newtopchem.com Cross-linking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network structure. specialchem.com This network enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.comresearchgate.net The compound's catalytic activity is particularly notable in polyurethane systems. newtopchem.com

In the formation of materials like polyurethane foams, coatings, and adhesives, catalysts are essential for speeding up the chemical reactions that lead to the desired networked structure. newtopchem.com this compound accelerates the curing process, ensuring that the polymer matrix achieves its optimal properties efficiently. newtopchem.com This catalytic role is crucial in industrial applications where rapid curing times are necessary. uni-duesseldorf.de While various compounds can induce cross-linking, this compound is valued for its dual function as both a catalyst and a stabilizer in certain polymers. newtopchem.com

Modifiers for Polymer Properties

The incorporation of this compound, also known as Antimony Isooctoate, can significantly modify and improve the physical properties of polymers. newtopchem.comscribd.com It is often used as a reactive modifier to tailor the performance characteristics of commercial polymers for specialized applications. scribd.com

In polyurethane formulations, the addition of this compound has been shown to enhance several key mechanical properties. Research indicates that its inclusion can lead to substantial improvements in tensile strength and flexibility. For instance, one study demonstrated that adding just 0.3% by weight of Antimony Isooctoate to a polyurethane foam formulation increased its tensile strength by approximately 18%. newtopchem.com It also plays a role in balancing hardness and elasticity; its use in thermoplastic polyurethanes has been shown to improve Shore hardness by 7–10 points while preserving the necessary elasticity for products like gaskets and shoe soles. newtopchem.com

The table below summarizes the impact of this compound on polyurethane properties based on research findings. newtopchem.com

PropertyPolymer SystemAdditive ConcentrationObserved Improvement
Tensile Strength Polyurethane Foam0.3% by weight~18% increase
Shore Hardness Thermoplastic PolyurethaneNot specified7–10 point increase
Flexibility Polyurethane Foam0.3% by weightMaintained
Elasticity Thermoplastic PolyurethaneNot specifiedMaintained

This table is generated based on data from a 2019 study in Polymer Engineering & Science and 2021 research from the Institute of Polymer Technology in Germany. newtopchem.com

Other Functional Material Development

This compound is a key precursor in the synthesis of various advanced functional materials, particularly antimony-based nanocomposites for energy and optical applications. ontosight.airesearchgate.netrsc.org

A significant application is in the development of anode materials for lithium-ion batteries (LIBs). researchgate.netrsc.org Antimony (Sb) and its oxides are promising anode materials due to their high theoretical energy capacity. researchgate.net However, they suffer from large volume changes during charging and discharging, which leads to poor cycle life. researchgate.net To overcome this, researchers use this compound to synthesize robust composite materials. For example, it is used in a facile thermal decomposition process to create ultrafine antimony trioxide (Sb₂O₃) nanoparticles anchored on reduced graphene oxide (rGO). researchgate.net This Sb₂O₃/rGO composite exhibits excellent cycling stability, delivering a high reversible capacity of 513 mAh g⁻¹ at 0.5 A g⁻¹ after 300 cycles. researchgate.net

In another approach, this compound is used to create silicon oxycarbide-antimony (SiOC/Sb) nanocomposites. rsc.org Here, it is blended with a preceramic polymer and pyrolyzed to form antimony nanoparticles (5–40 nm in size) uniformly embedded within a silicon oxycarbide matrix. rsc.org This material functions as a high-performance LIB anode, delivering a high capacity of 703 mAh g⁻¹ and retaining 78% of this capacity at high current densities. rsc.org

Furthermore, this compound serves as a precursor for producing antimony-doped tin oxide (ATO) nanoparticles. rsc.orgresearchgate.net These nanoparticles are notable for their ability to block near-infrared (NIR) radiation while remaining transparent to visible light, making them ideal for energy-efficient window coatings. rsc.org The antimony precursor is mixed with a tin precursor, and through processes like flame spray pyrolysis, ATO nanoparticles are synthesized where antimony ions are incorporated into the tin dioxide crystal lattice. rsc.orgresearchgate.net

Environmental Mobility and Degradation Pathways

Speciation Analysis of Antimony in Complex Matrices

Determining the precise chemical form (or species) of antimony in environmental samples like soil, water, and sediment is critical, as the toxicity and mobility of antimony are highly dependent on its oxidation state and molecular structure. researchgate.net Antimony typically exists in the environment in trivalent (Sb(III)) and pentavalent (Sb(V)) inorganic forms, with Sb(III) being significantly more toxic. researchgate.netdtu.dk The analysis of these species within complex environmental matrices presents considerable challenges due to potential species transformation during sampling and extraction. researchgate.net

The accurate differentiation and quantification of antimony species require sophisticated analytical techniques. Hyphenated methods, which couple a separation technique with a sensitive detector, are the standard approach. researchgate.netsemanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the most powerful and widely used technique for antimony speciation. researchgate.netnih.govcanberra.edu.au HPLC separates the different antimony species (e.g., Sb(III) and Sb(V)) based on their chemical properties, and the ICP-MS provides highly sensitive and element-specific detection. dtu.dknih.gov Anion-exchange chromatography (AEC) is often the separation mode of choice. dtu.dk

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS): This technique is also commonly used, often coupled with HPLC. researchgate.net It offers excellent sensitivity for antimony determination.

Frontal Chromatography (FC) coupled with ICP-MS: A newer approach that allows for very rapid analysis (e.g., 150 seconds) with low detection limits, making it suitable for characterizing leaching from plastics like PET. mdpi.com

Extraction Procedures: The initial extraction of antimony from solid matrices like soil or sediment is a critical step. The choice of extractant is crucial to ensure quantitative recovery without altering the original species. researchgate.net Solutions such as citrate (B86180) and ethylenediaminetetraacetic acid (EDTA) are often used to extract antimony and stabilize its species, particularly Sb(III), preventing its oxidation to Sb(V). dtu.dkcanberra.edu.auresearchgate.net

Below is an interactive table summarizing key analytical methodologies.

MethodologySeparation PrincipleDetection SystemKey AdvantagesCommon Applications
HPLC-ICP-MS Anion-Exchange, Ion-Pairing, or Size-Exclusion ChromatographyInductively Coupled Plasma Mass SpectrometryHigh sensitivity, specificity, ability to analyze complex matrices. dtu.dknih.govWater, soil extracts, biological tissues. nih.govcanberra.edu.au
HPLC-HG-AFS Anion-Exchange ChromatographyHydride Generation Atomic Fluorescence SpectrometryHigh sensitivity, cost-effective compared to ICP-MS. researchgate.netEnvironmental water samples, marine biota. researchgate.net
FC-ICP-MS Frontal ChromatographyInductively Coupled Plasma Mass SpectrometryExtremely rapid analysis time, low detection limits. mdpi.comAnalysis of leaching from PET plastics. mdpi.com
SPE-ICP-MS Solid Phase ExtractionInductively Coupled Plasma Mass SpectrometrySelective separation and preconcentration of species. researchgate.netSpeciation in various water samples. researchgate.net

Direct studies on the environmental transformation of Antimony 2-ethylhexanoate (B8288628) are scarce. However, based on the principles of organometallic chemistry, it is expected to undergo hydrolysis in aqueous environments. This process would release 2-ethylhexanoic acid and antimony, likely in its trivalent state (Sb(III)). Once released, this inorganic antimony would enter the broader environmental biogeochemical cycle.

The primary transformation products would then be the inorganic species Sb(III) and Sb(V). nih.gov

Antimonite (Sb(OH)₃): The common neutral form of Sb(III) found in aquatic systems.

Antimonate (Sb(OH)₆⁻): The dominant, negatively charged form of Sb(V) in oxic waters across a wide pH range. nih.gov

Under certain environmental conditions, microbial activity can also lead to the formation of volatile methylated antimony compounds, although this is less commonly documented than for arsenic. publish.csiro.aucdc.gov

Mobility and Transport Phenomena of Antimony Species in Environmental Compartments

The transport of antimony through the environment is largely dictated by the behavior of its inorganic species, Sb(III) and Sb(V). nih.gov Antimonate (Sb(V)) is generally considered more mobile in soils and aquatic systems than antimonite (Sb(III)), particularly in the pH range of 5.0 to 8.5, due to its negative charge which leads to repulsion from negatively charged soil surfaces. nih.govrivm.nl

Aqueous Systems: In oxygen-rich surface waters, the more soluble and mobile pentavalent species, Sb(OH)₆⁻, is predominant. nih.govrivm.nl In anoxic waters, the less soluble trivalent form, Sb(OH)₃, prevails. unige.ch

Soils and Sediments: The mobility of antimony in soil is complex and influenced by soil composition. Antimony species can adsorb strongly to iron and manganese oxy-hydroxides and clay minerals, which can significantly retard their transport. nih.govcdc.gov The amount of soil organic matter can also influence mobility, with humic acids potentially forming complexes with antimony species. nih.gov The aging of antimony contamination in soil generally leads to decreased mobility as the element becomes more strongly bound to soil components. nih.gov

Degradation Mechanisms of Antimony-Containing Materials

Antimony 2-ethylhexanoate is used as a catalyst in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Furthermore, other antimony compounds, like antimony trioxide, are widely used as flame-retardant synergists in plastics like high-impact polystyrene (HIPS) and acrylonitrile-butadiene-styrene (ABS). nih.govresearchgate.net The degradation of these materials can lead to the release of antimony into the environment.

Polymers are subject to both chemical (e.g., thermal) and biological degradation, which can liberate antimony residues.

Thermal Degradation: Pyrolysis of plastics containing antimony flame retardants, such as in waste electronics, can mobilize antimony. Studies on the thermal degradation of ABS show that antimony, along with halogens, can be captured in the char residue, particularly when calcium-based additives are used, reducing its presence in the pyrolysis oil. researchgate.net Without such measures, antimony can be released.

Biological Degradation: Research has shown that certain microorganisms can degrade plastics containing antimony compounds. For example, bacterial strains including Enterobacter sp. and Citrobacter sedlakii have been isolated that can use high-impact polystyrene (HIPS) containing antimony trioxide as a carbon source. nih.gov This biodegradation leads to structural changes in the plastic and the formation of degradation intermediates, suggesting a pathway for the release of antimony from plastic waste over time. nih.gov Leaching studies also show that antimony can be extracted from PET plastics, with the rate and speciation of leached antimony affected by the aging of the plastic. mdpi.com

The speciation of antimony, which controls its mobility and bioavailability, is influenced by several key environmental factors. nih.gov Bioavailability refers to the fraction of total antimony in the soil that is available for uptake by plants and other organisms. reseau-agriville.com

FactorInfluence on Speciation and Bioavailability
pH A key factor controlling antimony mobility. nih.gov Higher pH (alkaline conditions) can increase the mobility of Sb(V) due to greater repulsion between the Sb(OH)₆⁻ anion and negatively charged soil surfaces. nih.gov
Redox Potential (Eh) Determines the oxidation state. Oxidizing (aerobic) conditions favor the formation of the more mobile Sb(V), while reducing (anoxic) conditions favor the less mobile Sb(III). researchgate.netnih.gov
Soil Composition Iron and manganese oxides, as well as clay minerals, are primary binding phases for antimony, reducing its mobility and bioavailability through adsorption. nih.govcdc.govmdpi.com
Organic Matter Can form complexes with antimony, potentially increasing or decreasing its mobility depending on the nature of the organic compounds. nih.gov Natural organic matter may be a key factor controlling antimony release in some soils. publish.csiro.au
Microbial Activity Microorganisms can directly and indirectly influence antimony speciation through oxidation, reduction, and methylation processes, thereby affecting its bioavailability. nih.govresearchgate.net The bioavailable fraction of antimony has a greater influence on the soil microbial community than the total antimony concentration. mdpi.com

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of Antimony 2-ethylhexanoate (B8288628).

Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. nist.gov For Antimony 2-ethylhexanoate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These electronic parameters are fundamental to understanding the molecule's stability and reactivity.

While direct DFT studies on this compound are not extensively reported in the literature, research on related antimony(III) complexes with carboxylate and other ligands provides a framework for the types of analyses that are possible. For instance, DFT calculations on antimony(III) complexes with tridentate ligands have been used to analyze the nature of the bonds between antimony and the coordinating atoms, revealing them to be polar shared bonds. mdpi.comnih.gov Similar approaches could be applied to this compound to model the Sb-O bonds with the 2-ethylhexanoate ligands.

Furthermore, DFT is employed to predict the reactivity of chemical species. scipublications.com For this compound, reactivity descriptors such as Fukui functions and local softness can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. This is particularly relevant for understanding its role in catalysis and material degradation. Quantum chemical calculations have also been used to investigate the catalytic cycle of antimony porphyrins in proton reduction, demonstrating the redox activity of both the antimony center and the ligand. osti.gov

Table 1: Representative Theoretical Data for Antimony(III) Carboxylate Systems

Parameter Typical Calculated Value/Observation Significance for this compound
Sb-O Bond Character Polar covalent Indicates a significant ionic contribution to the bonding, influencing solubility and reactivity.
HOMO-LUMO Gap Varies with coordination environment Determines the electronic excitation energies and kinetic stability. A smaller gap suggests higher reactivity.
Mulliken Charges Positive charge on Sb, negative on O Quantifies the charge distribution and helps identify electrophilic (Sb) and nucleophilic (O) centers.
Vibrational Frequencies Calculated IR spectra can be matched with experimental data Aids in the structural elucidation and confirmation of the coordination mode of the 2-ethylhexanoate ligand.

Antimony can exist in various oxidation states, primarily +3 and +5. Quantum chemical calculations are instrumental in determining the most stable oxidation state of antimony in different chemical environments. For this compound, the Sb(III) oxidation state is expected. chemspider.comnih.gov DFT calculations can confirm this by comparing the energies of the optimized geometries for both Sb(III) and Sb(V) complexes with 2-ethylhexanoate ligands.

The coordination geometry around the antimony center is another critical aspect that can be thoroughly investigated using computational methods. In many antimony(III) compounds, the stereochemically active lone pair of electrons on the antimony atom plays a crucial role in determining the molecular geometry, often leading to distorted coordination environments like a seesaw or pseudo-trigonal-bipyramidal geometry. acs.org For Antimony tris(2-ethylhexanoate), different coordination modes of the carboxylate ligands (monodentate, bidentate chelating, or bridging) can be modeled to determine the most stable structure. Studies on other antimony(III) carboxylates, such as antimony(III) citrate (B86180) complexes, have revealed pseudo-trigonal-bipyramidal coordination geometries. rsc.org

Molecular Dynamics Simulations for System Behavior

An MD simulation of this compound in a solvent or a polymer matrix would involve the following steps:

Force Field Development: A classical force field that accurately describes the inter- and intramolecular interactions of this compound would be required. This would include parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

System Setup: A simulation box would be constructed containing molecules of this compound and the surrounding medium (e.g., solvent molecules, polymer chains).

Simulation Run: The system's evolution over time would be simulated by integrating Newton's equations of motion for all atoms.

From such simulations, one could extract valuable information about:

Solvation Structure: The arrangement of solvent molecules around the antimony complex.

Aggregation Behavior: The tendency of this compound molecules to form clusters or aggregates in solution.

Conformational Dynamics: The flexibility of the 2-ethylhexanoate chains and the dynamic changes in the coordination sphere of the antimony atom.

Transport Properties: Diffusion coefficients of the molecule in different media.

Ab initio molecular dynamics, which combines DFT with molecular dynamics, can provide an even more accurate description by treating the electronic structure quantum mechanically. nih.gov

Computational Modeling of Catalytic Cycles and Reaction Intermediates

Antimony compounds are known to catalyze various chemical reactions, such as polymerization. rsc.orgresearchgate.netrsc.org Computational modeling is a key tool for elucidating the mechanisms of these catalytic processes. By mapping the potential energy surface of a reaction, it is possible to identify transition states and reaction intermediates, and to calculate activation energies.

For instance, in the context of polyester (B1180765) synthesis, DFT calculations have been used to study the mechanism of transesterification reactions catalyzed by metal alkoxides, including antimony compounds. researchgate.net These studies propose that the metal center coordinates to the carbonyl oxygen of the ester, facilitating nucleophilic attack. A similar approach could be used to model the catalytic role of this compound in reactions like the ring-opening polymerization of lactones.

The investigation of a catalytic cycle for this compound would involve:

Reactant and Product Modeling: Optimizing the geometries of the reactants, products, and the catalyst.

Intermediate Identification: Proposing and calculating the structures and energies of potential reaction intermediates.

Transition State Searching: Locating the transition state structures that connect the intermediates along the reaction pathway.

Activation Barrier Calculation: Determining the energy barriers for each step in the catalytic cycle.

This detailed mechanistic understanding can aid in the rational design of more efficient catalysts. Computational studies have been used to explore reaction pathways for complex transformations. nih.govresearchgate.net

Predictive Simulations for Material Performance and Properties

Computational models are increasingly used to predict the properties and performance of materials, a field often referred to as materials informatics. rsc.orgaip.orgchemrxiv.org For materials containing this compound, such as PVC formulations where it can act as a heat stabilizer, or in coatings where metal carboxylates act as driers, predictive simulations can be highly valuable. researchgate.net

Predictive modeling can be used to establish quantitative structure-property relationships (QSPR). For example, by computationally screening a range of metal carboxylates with different alkyl chains, it might be possible to develop models that predict properties like thermal stability or catalytic activity. Deep learning and other machine learning techniques are also being applied to predict material properties based on their chemical composition. omron.com

Table 2: Potential Applications of Predictive Simulations for this compound

Property to be Predicted Computational Approach Potential Impact
Thermal Stability DFT calculations of bond dissociation energies, MD simulations at elevated temperatures. Guiding the design of more effective heat stabilizers for polymers.
Catalytic Activity DFT modeling of reaction pathways and activation barriers. Optimizing catalyst performance for specific chemical transformations.
Solubility in Polymers MD simulations, calculation of mixing energies. Predicting the compatibility and dispersion of the additive in a polymer matrix.
Flame Retardancy Modeling of gas-phase radical scavenging cycles. nist.gov Understanding and improving the flame-retardant properties of materials containing this compound.

Future Research Trajectories and Innovations

Rational Design of Antimony 2-Ethylhexanoate (B8288628) Derivatives for Enhanced Functionality

The rational design of Antimony 2-ethylhexanoate derivatives offers a promising avenue for tailoring its properties to specific applications. This approach involves the strategic modification of the 2-ethylhexanoate ligand to influence the compound's steric and electronic characteristics. By introducing functional groups onto the ligand, researchers can fine-tune the solubility, reactivity, and catalytic activity of the resulting antimony complex.

For instance, the lipophilicity and steric bulk of the 2-ethylhexanoate ligand can be systematically altered to optimize its performance in various reaction media. The synthesis of metal 2-ethylhexanoates can be achieved through several routes, including the reaction of metal oxides with 2-ethylhexanoic acid or through electrochemical methods involving the anodic dissolution of the metal in the presence of the carboxylic acid. These synthetic methodologies provide a foundation for creating a diverse library of this compound derivatives with enhanced functionalities.

Table 1: Potential Functional Modifications of the 2-Ethylhexanoate Ligand and Their Intended Effects

Functional Group Intended Effect on this compound Potential Application
Hydroxyl (-OH)Increased polarity and potential for hydrogen bondingEnhanced catalytic activity in polar solvents
Amino (-NH2)Introduction of basic sites, potential for coordinationBifunctional catalysis
Halogen (F, Cl, Br)Altered electronic properties and reactivityModified Lewis acidity for catalysis
Alkoxy (-OR)Increased solubility in specific organic solventsHomogeneous catalysis in non-polar media

Integration of this compound in Advanced Catalytic Systems

Antimony compounds have demonstrated utility as catalysts in various polymerization reactions, particularly in the synthesis of polyesters. This compound, as a source of soluble antimony, is a candidate for integration into advanced catalytic systems for processes such as the ring-opening polymerization (ROP) of cyclic esters. The production of biodegradable polymers like polyglycolide (PGA) often employs antimony compounds as catalysts. wikipedia.org

Future research will likely focus on the development of multifunctional catalyst systems where this compound is combined with other metal complexes to achieve synergistic effects. This could lead to catalysts with higher activity, improved selectivity, and better control over polymer microstructure. For example, in the ring-opening copolymerization of different cyclic esters, the choice of catalyst can influence the sequence distribution of the resulting copolymer, which in turn affects its physical properties. escholarship.org

Development of In-Situ and Operando Characterization Techniques

To gain a deeper understanding of the catalytic mechanisms involving this compound, the development and application of in-situ and operando characterization techniques are crucial. These methods allow for the real-time monitoring of the catalyst and reacting species under actual reaction conditions.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be employed to observe the coordination of monomers to the antimony center and the subsequent bond-breaking and bond-forming steps during polymerization. By tracking the changes in the vibrational modes of the reactants and products, researchers can elucidate the reaction pathway.

In-situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and local coordination environment of the antimony atoms in the catalyst. This can provide valuable information on the oxidation state of the antimony and how it changes throughout the catalytic cycle.

The insights gained from these advanced characterization techniques will be instrumental in the rational design of more efficient and robust antimony-based catalysts.

Computational-Experimental Synergy in Materials Discovery and Optimization

The synergy between computational modeling and experimental studies is a powerful approach for accelerating the discovery and optimization of materials. Density Functional Theory (DFT) is a computational method that can be used to investigate the electronic structure and reactivity of molecules, providing insights that can guide experimental work. researchgate.netwhiterose.ac.uk

In the context of this compound, DFT calculations can be used to:

Predict the geometric and electronic structures of different derivatives.

Model the interaction of the catalyst with monomers and other reactants.

Calculate the energy barriers for different reaction pathways, helping to identify the most favorable mechanism.

By combining the predictive power of computational chemistry with targeted experimental synthesis and testing, researchers can more efficiently design and develop new this compound-based materials with desired properties.

Exploration of this compound in Emerging Technologies

The unique properties of antimony and its compounds make them attractive for a range of emerging technologies. This compound, as a soluble and processable source of antimony, is being explored for its potential in these advanced applications.

Next-Generation Batteries: Antimony is a promising anode material for high-performance lithium-ion and sodium-ion batteries due to its high theoretical capacity. eepower.commdpi.com this compound can serve as a precursor for the synthesis of antimony-based nanomaterials for battery electrodes. Additionally, liquid metal batteries utilizing antimony are being developed for grid-scale energy storage. hallgartenco.com

Phase-Change Memory: Antimony-based materials are key components in phase-change memory (PCM) devices, which offer a non-volatile memory solution. pcper.comnimte.ac.cnresearchgate.net The ability to precisely control the deposition of thin films of antimony compounds is crucial for the fabrication of these devices, and this compound could be utilized as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes.

Photovoltaics: Antimony sulfide (B99878) (Sb2S3) is an emerging material for thin-film solar cells due to its favorable optical and electronic properties. nih.govresearchgate.net this compound can be used as a precursor for the solution-based synthesis of Sb2S3 thin films, offering a potentially low-cost and scalable manufacturing route for photovoltaic devices. nih.govresearchgate.net The use of antimony compounds as cleaning agents in the photovoltaic industry is also a growing application. argusmedia.com

Table 2: Emerging Technological Applications of Antimony and the Potential Role of this compound

Emerging Technology Role of Antimony Potential Application of this compound
Next-Generation BatteriesAnode material in Li-ion and Na-ion batteries; component in liquid metal batteries. eepower.commdpi.comhallgartenco.comPrecursor for the synthesis of antimony-based electrode materials.
Phase-Change MemoryActive material in non-volatile memory devices. pcper.comnimte.ac.cnresearchgate.netPrecursor for the deposition of antimony-containing thin films.
PhotovoltaicsAbsorber layer in thin-film solar cells (Sb2S3). nih.govresearchgate.netSoluble precursor for the synthesis of Sb2S3 thin films.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Antimony 2-ethylhexanoate in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE) compliant with EN 374 standards, including chemically resistant gloves (e.g., nitrile or neoprene) and flame-retardant antistatic clothing. Proper glove removal techniques and post-handling hand hygiene are critical to avoid dermal exposure . For respiratory protection, use NIOSH-approved respirators when working with aerosols or powders. Contaminated materials should be stored in sealed containers labeled per OSHA HazCom 2012 guidelines .

Q. What synthesis methods are effective for producing this compound with high purity?

  • Methodological Answer : A common approach involves reacting antimony(III) oxide (Sb₂O₃) with 2-ethylhexanoic acid under reflux in an inert atmosphere (e.g., nitrogen). Catalytic efficiency can be enhanced by optimizing the molar ratio (e.g., 1:3 Sb:acid) and reaction temperature (80–120°C). Post-synthesis purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) ensures >95% purity. Characterization via FTIR (to confirm carboxylate coordination) and ICP-MS (to verify antimony content) is recommended .

Q. What analytical techniques are suitable for characterizing this compound’s structural and thermal properties?

  • Methodological Answer : Use X-ray absorption spectroscopy (XAS) to determine antimony’s oxidation state and coordination environment . Thermogravimetric analysis (TGA) under nitrogen can assess thermal stability and decomposition pathways (e.g., mass loss at 200–300°C). For molecular structure validation, employ NMR (¹H, ¹³C) and ESI-MS to identify organic ligands and metal-ligand stoichiometry .

Advanced Research Questions

Q. How does this compound influence soil microbial communities in contaminated environments?

  • Methodological Answer : Conduct microcosm experiments with soil spiked with Sb-ethylhexanoate (10–500 mg/kg). Analyze microbial diversity via 16S rRNA sequencing and correlate with antimony speciation (e.g., Sb(III) vs. Sb(V)) using synchrotron-based X-ray fluorescence mapping (XFM). Toxicity thresholds can be identified by measuring ATP production and enzymatic activity (e.g., dehydrogenase) . Comparative studies with other antimony compounds (e.g., Sb₂O₃) are critical to isolate ligand-specific effects .

Q. What methodological considerations are essential for reconciling contradictory toxicity data in antimony exposure studies?

  • Methodological Answer : Discrepancies often arise from differences in speciation analysis, detection limits, and model systems. Standardize protocols by using certified reference materials (e.g., NIST SRM 1640a for water) and cross-validate results with multiple techniques (e.g., HPLC-ICP-MS for organoantimony species). Account for bioaccumulation potential by measuring octanol-water partition coefficients (log Kow) and comparing with structurally analogous compounds (e.g., 2-ethylhexyl 2-ethylhexanoate) .

Q. How can researchers optimize this compound’s catalytic efficiency in polymer synthesis?

  • Methodological Answer : In ring-opening polymerization (e.g., lactide), optimize catalyst loading (0.1–1.0 mol%) and reaction temperature (120–150°C) to balance conversion (>90%) and racemization (<1%). Compare performance with alternative catalysts (e.g., tin(II) 2-ethylhexanoate) using gel permeation chromatography (GPC) to assess molecular weight distribution. Solvent selection (e.g., tetrahydrofuran vs. xylene) significantly impacts reaction kinetics .

Q. How should researchers resolve contradictions in environmental fate data for this compound?

  • Methodological Answer : Perform controlled degradation studies under varying pH (4–9) and UV exposure to track hydrolysis and photolysis products (e.g., 2-ethylhexanoic acid). Use soil column experiments to measure leaching potential and compare with predictive models (e.g., EPI Suite). Cross-reference findings with regulatory assessments (e.g., Canada’s CEPA 1999) to identify data gaps in persistence and bioaccumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.